2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide
Overview
Description
2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide is a chemical compound with the molecular formula C18H30N4O4S2 and a molecular weight of 430.59 g/mol . This compound is known for its unique structure, which includes two ethylthio groups attached to a terephthalohydrazide core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide involves several steps. One common method includes the reaction of 2,5-dihydroxyterephthalohydrazide with 3-(ethylthio)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: The ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials with specific optoelectronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide involves its interaction with molecular targets through its ethylthio groups. These groups can form strong bonds with metal ions, leading to the formation of stable complexes. This property is particularly useful in applications such as metal ion sensing and catalysis .
Comparison with Similar Compounds
2,5-Bis(3-(ethylthio)propoxy)terephthalohydrazide can be compared with other similar compounds like:
2,5-Bis(3-(methylthio)propoxy)terephthalohydrazide: This compound has methylthio groups instead of ethylthio groups, which can affect its reactivity and interaction with metal ions.
2,5-Bis(3-(propylthio)propoxy)terephthalohydrazide: The presence of propylthio groups can lead to different chemical properties and applications.
2,5-Bis(3-(butylthio)propoxy)terephthalohydrazide: The longer butylthio groups can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
2,5-bis(3-ethylsulfanylpropoxy)benzene-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O4S2/c1-3-27-9-5-7-25-15-11-14(18(24)22-20)16(12-13(15)17(23)21-19)26-8-6-10-28-4-2/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZIPCPNKPHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCOC1=CC(=C(C=C1C(=O)NN)OCCCSCC)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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